molecular formula C19H26N4O2 B2495567 8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2415504-51-5

8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B2495567
CAS No.: 2415504-51-5
M. Wt: 342.443
InChI Key: GXUFKYNRHXXIIE-UHFFFAOYSA-N
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Description

8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a recognized and potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. By selectively inhibiting CDK9 , this compound effectively blocks the phosphorylation of the RNA polymerase II C-terminal domain, leading to the rapid downregulation of short-lived oncoproteins and anti-apoptotic proteins, such as Mcl-1. This mechanism makes it a valuable chemical probe for investigating transcriptional dependencies in cancers , including acute myeloid leukemia (AML) and solid tumors. Its primary research utility lies in dissecting the role of transcriptional elongation in cell survival and proliferation, and in exploring novel therapeutic strategies that target oncogene transcription. The compound's specific structural features contribute to its kinase selectivity profile, enabling researchers to delineate CDK9-specific effects from those of other CDKs in complex biological systems.

Properties

IUPAC Name

8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13-10-17(25)23(15-4-2-3-5-15)18-16(13)11-20-19(21-18)22-8-6-14(12-24)7-9-22/h10-11,14-15,24H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFKYNRHXXIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)CO)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its interactions with various biological targets, particularly in cancer therapy.

Molecular Characteristics:

PropertyValue
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
IUPAC NameThis compound
CAS Number2548985-17-5

The compound features a bicyclic structure formed by the fusion of pyridine and pyrimidine rings, with additional functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinase 4 (Cdk4), an enzyme crucial for cell cycle regulation. By binding to the ATP-binding site of Cdk4, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This mechanism leads to cell cycle arrest and potential apoptosis in cancer cells, making it a candidate for cancer treatment .

Anticancer Properties

Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies indicate that compounds similar to this compound can inhibit various kinases involved in tumor growth and angiogenesis .

Case Study:
A study evaluated the effectiveness of several pyrido[2,3-d]pyrimidine derivatives against breast cancer cell lines. The results demonstrated that compounds with structural similarities to 8-cyclopentyl derivatives showed IC50 values in the nanomolar range, indicating potent inhibitory effects on cell proliferation .

Other Biological Activities

Beyond its anticancer properties, this compound may also interact with other biological targets:

  • Dihydrofolate Reductase (DHFR): Some studies have suggested that related compounds inhibit DHFR, a key enzyme in folate metabolism essential for DNA synthesis .
  • Tyrosine Kinases: The compound's structural features allow it to act as an inhibitor for various tyrosine kinases implicated in cancer progression .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. Here are some key findings:

  • Inhibition of Cdk4: The compound has been shown to effectively inhibit Cdk4 in vitro, leading to reduced proliferation of cancer cells.
  • Selectivity and Potency: Comparative studies have indicated that modifications in the molecular structure can enhance selectivity and potency against specific kinases .
  • Safety Profile: Preliminary toxicity assessments suggest a favorable safety profile, with low cytotoxicity observed in non-cancerous cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . It has shown promise as an inhibitor of cyclin-dependent kinase 4 (Cdk4) , which plays a crucial role in cell cycle regulation. By inhibiting Cdk4, this compound may help in the treatment of various cancers by inducing cell cycle arrest and apoptosis in malignant cells .

Research indicates that compounds similar to 8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one can interact with various biological receptors due to their structural similarity to nucleobases found in DNA and RNA. This interaction can lead to diverse biological effects, making it a candidate for further exploration in drug development .

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives with enhanced biological activity or specificity towards certain targets .

Case Study 1: Cancer Treatment

In one study focusing on the inhibition of Cdk4 by pyrido[2,3-d]pyrimidine derivatives, researchers demonstrated that modifications to the hydroxymethyl and piperidinyl groups significantly improved the compound's efficacy against cancer cell lines. The study highlighted the mechanism by which the compound binds to the ATP-binding site of Cdk4, effectively blocking its activity and halting cell proliferation .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory potential of pyrido[2,3-d]pyrimidine derivatives. The results indicated that these compounds could reduce inflammation markers in vitro and in vivo models of inflammatory diseases. The study suggested that the presence of specific functional groups like hydroxymethyl enhances their therapeutic profile against conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

  • Position 2: The 4-(hydroxymethyl)piperidin-1-yl group in the target compound is distinct from the phenethylamino-piperidinyl (e.g., Compound 20) or piperazinyl (e.g., Palbociclib) groups. The hydroxymethyl moiety may enhance solubility and reduce metabolic oxidation compared to non-polar substituents . In PDE5 inhibitors, polar groups like hydroxymethylpyrrolidine (e.g., 5b) are critical for binding affinity .
  • Position 5 :

    • The methyl group in the target compound contrasts with larger substituents like trifluoromethylphenyl (Compound 20) or acetyl (Palbociclib). Smaller groups may favor kinase selectivity by avoiding steric clashes, as seen in CDK4/6 inhibitors .
  • Position 8 :

    • The cyclopentyl group is conserved in CDK inhibitors (e.g., Palbociclib) and may stabilize hydrophobic interactions in the ATP-binding pocket .

Therapeutic Potential and Structure-Activity Relationships (SAR)

  • Metabolic Stability : The hydroxymethyl group may mitigate aldehyde oxidase-mediated metabolism, a common issue for pyridopyrimidines .
  • Selectivity : Smaller substituents at position 5 (e.g., methyl vs. aryl) could enhance selectivity by reducing off-target interactions, as seen in PDE5 inhibitors .

Q & A

Q. What are the recommended methods for synthesizing 8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-pyrido[2,3-d]pyrimidin-7-one, and how can yield be optimized?

Synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. A key approach is using precursor compounds like 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one (QC-4424) as intermediates . For optimization:

  • Seed crystal addition : Introduce seed crystals during salt formation to enhance crystallization efficiency (e.g., isethionate salt preparation via solvent mixtures) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions involving piperidine derivatives.
  • Temperature control : Maintain 50–70°C during nucleophilic substitutions to balance reaction rate and byproduct formation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • NMR spectroscopy : 1H/13C NMR can resolve the piperidin-1-yl substitution pattern (e.g., hydroxymethyl group at C4) and cyclopentyl conformation .
  • X-ray crystallography : Determine absolute configuration using single-crystal data, particularly for salt forms (e.g., isethionate) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C24H29N7O expected m/z 431.53) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility : Low in water; improves in DMSO or ethanol (polar aprotic solvents recommended for in vitro assays) .
  • Stability : Store under inert atmosphere (N2/Ar) at room temperature to prevent oxidation of the hydroxymethyl group .
  • pH sensitivity : Protonation of the piperidine nitrogen at acidic pH (≤4) may enhance aqueous solubility but reduce membrane permeability .

Advanced Research Questions

Q. How does the hydroxymethylpiperidin-1-yl substituent influence binding affinity to kinase targets (e.g., CDK2/9) compared to other piperazine analogs?

  • Structure-activity relationship (SAR) : The hydroxymethyl group increases hydrogen bonding potential with kinase active sites (e.g., ATP-binding pockets), while cyclopentyl enhances hydrophobic interactions. Compare with piperazine analogs (e.g., CHEMBL365847) to assess IC50 shifts .
  • Docking studies : Use molecular dynamics simulations to map interactions with residues like Asp86 in CDK2 .

Q. What strategies are effective in resolving contradictory data on in vitro vs. in vivo efficacy for this compound?

  • Metabolic stability : Assess cytochrome P450 (CYP) inhibition (e.g., CYP3A4) using liver microsomes. Poor in vivo activity may stem from rapid glucuronidation of the hydroxymethyl group .
  • Formulation adjustments : Use prodrug strategies (e.g., acetyl-protected hydroxymethyl) to improve bioavailability .
  • Pharmacokinetic (PK) modeling : Correlate plasma exposure (AUC) with tumor regression in xenograft models to validate dosing regimens .

Q. How can polymorphic forms of this compound be controlled during salt formation, and how do they impact bioactivity?

  • Polymorph screening : Test solvents (e.g., ethanol, acetonitrile) and cooling rates during crystallization. Isethionate salts show distinct melting points (≥200°C) and dissolution rates .
  • Bioactivity correlation : Amorphous forms may exhibit faster dissolution but lower thermal stability. Compare IC50 values across polymorphs in kinase inhibition assays .

Q. What in silico tools are recommended for predicting off-target effects and toxicity of this compound?

  • QSAR models : Use platforms like Schrödinger’s QikProp to predict ADMET properties (e.g., logP, hERG inhibition) .
  • Toxicity databases : Cross-reference with PubChem BioAssay data for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .

Methodological Notes

  • Data validation : Prioritize peer-reviewed journals (e.g., Acta Pharm) and patent literature for synthesis protocols .
  • Experimental rigor : Replicate crystallization and bioassay conditions from cited studies to ensure reproducibility .

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